molecular formula C8H9ClN2O B8212815 2-Chloro-5-methylbenzohydrazide

2-Chloro-5-methylbenzohydrazide

Cat. No.: B8212815
M. Wt: 184.62 g/mol
InChI Key: NCRFXSHZHUINBZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzohydrazide is a chemical reagent designed for research applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry research, particularly as enzyme inhibitors. Structural analogs of this compound have been explored as inhibitors for various enzyme targets. For instance, aromatic hydrazides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms, where they function by coordinating with the zinc ion in the enzyme's active site, acting as bidentate ligands . Related hydrazide-based molecules have also been studied as novel, non-nucleosidic, and competitive inhibitors of Ribonucleotide Reductase (RR), a recognized target in cancer research . Furthermore, the inhibition of the urease enzyme, a critical virulence factor for Helicobacter pylori , is another key research area where anti-urease compounds, including synthetic derivatives, show promise as a targeted therapeutic strategy . The specific structural features of this compound make it a valuable intermediate for researchers in synthesizing and evaluating novel bioactive molecules for these and other investigative pathways.

Properties

IUPAC Name

2-chloro-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFXSHZHUINBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Route

The most widely reported method involves converting 2-chloro-5-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with hydrazine hydrate.

Procedure

  • Acid Chloride Synthesis :

    • 2-Chloro-5-methylbenzoic acid (1 mol) is refluxed with SOCl₂ (1.2 mol) in anhydrous dichloromethane (DCM) for 3–4 hours. Excess SOCl₂ is removed under vacuum.

    • Key Parameter : Stoichiometric excess of SOCl₂ (20–30%) ensures complete conversion.

  • Hydrazide Formation :

    • The acid chloride is cooled to 0–5°C and treated dropwise with hydrazine hydrate (1.5 mol) in ethanol. The mixture is stirred for 2 hours at room temperature, yielding a white precipitate.

    • Yield : 85–90% after recrystallization from ethanol-water.

Direct Hydrazinolysis of Methyl Esters

An alternative route employs methyl 2-chloro-5-methylbenzoate, synthesized via Fischer esterification, which undergoes nucleophilic acyl substitution with hydrazine hydrate:

Reaction Conditions

  • Esterification : 2-Chloro-5-methylbenzoic acid, methanol, and H₂SO₄ (cat.) refluxed for 6 hours (yield: 92–95%).

  • Hydrazinolysis : Methyl ester (1 mol) and hydrazine hydrate (2 mol) in ethanol refluxed for 8–10 hours (yield: 78–82%).

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy (IR)

  • C=O Stretch : 1668–1696 cm⁻¹ (amide I band).

  • N–H Stretch : 3223–3250 cm⁻¹ (hydrazide N–H).

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :

    • δ 2.40 (s, 3H, CH₃), δ 7.35–7.89 (m, aromatic H), δ 10.52 (s, 1H, NH).

  • ¹³C-NMR :

    • 169.08 ppm (C=O), 140–125 ppm (aromatic carbons).

Industrial-Scale Optimization

Solvent Selection

High-boiling solvents like 1,2,4-trichlorobenzene (TCB) enhance reaction efficiency in chlorination steps, as evidenced in the synthesis of analogous pyridine derivatives. For hydrazide formation, ethanol is preferred due to its polarity and ability to solubilize hydrazine.

Catalytic Improvements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in ester hydrazinolysis reduces reaction time by 30–40% while maintaining yields above 80% .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

2-Chloro-5-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various enzymes, leading to their inhibition. This inhibition can disrupt essential biological processes, such as DNA replication and protein synthesis, resulting in the compound’s antimicrobial and anticancer effects. Additionally, the chloro and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (Compound 1)

  • Structural Features : Replaces the 5-methyl group with a 5-methoxy substituent and introduces a 2-hydroxybenzylidene moiety.
  • Crystallography: Monoclinic space group $ P2/n $, with unit cell dimensions $ a = 5.8872(8) \, \text{Å}, b = 31.649(2) \, \text{Å}, c = 7.6309(9) \, \text{Å}, \beta = 94.427(2)^\circ $. Exhibits intramolecular hydrogen bonding, stabilizing the trans-configuration of the hydrazone .
  • Bioactivity : Demonstrates moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus (MIC = 25–50 μg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration .

N'-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide (Compound I)

  • Structural Features : Substitutes the 5-methyl group with a 4-methoxy group and incorporates a 5-chloro-2-hydroxybenzylidene moiety.
  • Crystallography : Features two independent hydrazone molecules in the asymmetric unit, with dihedral angles between benzene rings ranging from $ 4.0(3)^\circ $ to $ 65.9(3)^\circ $. Chains are formed via N–H···O hydrogen bonds along the c-axis .
  • Synthesis: Prepared via refluxing 4-methoxybenzohydrazide and 5-chloro-2-hydroxybenzaldehyde in methanol, yielding needle-like crystals .

(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide

  • Structural Features: Replaces the 2-chloro substituent with a 4-amino group, retaining the 5-methyl position.
  • Synthesis: Synthesized by condensing methyl 4-aminobenzoate with 5-methylsalicylaldehyde in methanol. Yellow prismatic crystals are obtained via ethanol recrystallization .

Tabulated Comparison of Key Properties

Compound Name Substituents Crystal System Bioactivity (MIC, μg/mL) Reference ID
2-Chloro-5-methylbenzohydrazide 2-Cl, 5-CH3 Not reported Not reported -
Compound 1 3-Cl, 5-OCH3, 2-OH Monoclinic ($P2/n$) 25–50 (Bacteria)
Compound I 5-Cl, 4-OCH3, 2-OH Not specified Not reported
(E)-4-Amino derivative 4-NH2, 5-CH3, 2-OH Orthorhombic Not reported

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing lipophilicity and membrane permeability .
  • Electron-Donating Groups (e.g., OCH3, NH2) : Improve solubility and crystallinity but may reduce antimicrobial efficacy due to decreased membrane interaction .
  • Spatial Arrangements : Dihedral angles between aromatic rings influence molecular packing and hydrogen-bonding networks, affecting stability and melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-methylbenzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrazide formation from benzoyl chloride derivatives. For example, reacting 5-methylbenzohydrazide with chlorinating agents (e.g., phosphorus oxychloride) under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reagents to minimize side products . Purification often employs recrystallization from methanol or ethanol to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of hydrazide (-NH-NH₂) and carbonyl (C=O) groups. Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200–3300 cm⁻¹ (N-H stretch) are diagnostic .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (~165 ppm) and chlorine-substituted aromatic carbons .
  • UV-Vis : Used to track electronic transitions in conjugation with hydrazide moieties, typically showing λmax at 250–280 nm .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity is assessed via HPLC using a C18 column with acetonitrile/water mobile phases. Stability tests under varying temperatures (4°C, 25°C) and humidity levels (40–60% RH) over 6–12 months are recommended. Degradation products are analyzed using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What crystallographic data are available for this compound derivatives, and how do structural features influence bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic or orthorhombic crystal systems, with unit cell parameters (e.g., a = 5.88 Å, b = 31.65 Å for related hydrazides). Intramolecular hydrogen bonding (N-H⋯O) stabilizes the planar hydrazide backbone, enhancing interactions with biological targets like bacterial enzymes. Computational docking (e.g., AutoDock Vina) correlates dihedral angles and substituent positions (e.g., chloro, methyl) with antibacterial potency against Bacillus subtilis (MIC = 8–16 µg/mL) .

Q. How should researchers address contradictory spectral or bioactivity data in hydrazide derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism (keto-enol equilibria) or polymorphism. Validate via variable-temperature NMR or powder X-ray diffraction (PXRD). For bioactivity discrepancies, use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays, ensuring consistent inoculum sizes (1.5 × 10⁸ CFU/mL) and incubation times (18–24 h). Replicate studies with positive controls (e.g., ampicillin) and statistical analysis (ANOVA, p < 0.05) reduce variability .

Q. What strategies enhance the pharmacological profile of this compound in drug discovery?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position to improve membrane permeability.
  • Prodrug Design : Acetylate the hydrazide group to enhance bioavailability, followed by enzymatic hydrolysis in vivo.
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against kinase targets (e.g., EGFR) using radioligand binding assays. Derivatives with para-substituted methyl groups show 3–5× higher selectivity than ortho-analogs .

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